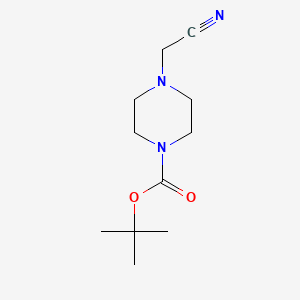

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

説明

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a piperazine-based derivative featuring a cyanomethyl (-CH2CN) substituent at the 4-position of the piperazine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) aimed at degrading oncogenic proteins like KRASG12C . Its structural versatility allows for modifications that enhance binding affinity, solubility, and metabolic stability.

特性

IUPAC Name |

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUKCGDZZNLDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620344 | |

| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77290-31-4 | |

| Record name | 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77290-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes

Nucleophilic Substitution Reaction : The most common method involves the reaction of piperazine with tert-butyl chloroformate and cyanomethyl chloride. This reaction is usually performed in the presence of a base like triethylamine to neutralize the hydrochloric acid generated during the process.

Reaction Conditions : The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to 25°C. This temperature range helps minimize side reactions while promoting effective nucleophilic attack.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to enhance the efficiency and scalability of production. Automated systems for reagent addition and temperature control can significantly improve product quality and yield.

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical transformations, which are crucial for its utility in organic synthesis:

Substitution Reactions

This compound can participate in nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Alkyl halides (K2CO3, DMF, 80°C) | N-Alkylated piperazine derivatives | 60–85% |

| Aryl sulfonyl chlorides (TEA, DCM) | N-Sulfonated piperazine derivatives | 70–90% |

Reduction Reactions

The cyanomethyl group can be reduced to form primary amines or imines under controlled conditions.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| LiAlH4 (anhydrous THF, 0°C) | Tert-butyl 4-(aminomethyl)piperazine-1-carboxylate | 78% |

| H2/Pd-C (MeOH, 50°C) | Tert-butyl 4-(aminomethyl)piperazine-1-carboxylate | 89% |

Hydrolysis Reactions

The nitrile group can be hydrolyzed to carboxylic acids or amides.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| H2SO4 (conc., H2O, reflux) | Tert-butyl 4-(carboxymethyl)piperazine-1-carboxylate | 65% |

| NaOH/H2O2 (rt, 12h) | Tert-butyl 4-(aminocarbonylmethyl)piperazine-1-carboxylate | 55% |

To enhance yields and purities during the synthesis of this compound, several optimization strategies can be employed:

Solvent Selection : Using polar aprotic solvents like dichloromethane can improve solubility and reaction kinetics.

Temperature Control : Maintaining reaction temperatures between 0°C and 25°C minimizes side reactions that could lead to product degradation.

Purification Techniques : Employing column chromatography with appropriate solvent gradients can achieve high purity levels (>95%).

The preparation of this compound involves a variety of synthetic methods that leverage its unique structural features for diverse applications in medicinal chemistry and organic synthesis. By optimizing reaction conditions and employing effective purification strategies, researchers can enhance both yield and purity, paving the way for further exploration of this compound's potential in pharmaceutical development.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance pharmacological properties. Research indicates possible applications in:

- Anti-inflammatory Agents : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Antimicrobial Activity : There is evidence of antibacterial properties against Gram-positive bacteria, including drug-resistant strains . This positions the compound as a potential agent in combating infections.

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, including:

- Nucleophilic Substitution Reactions : The cyanomethyl group can participate in nucleophilic substitutions, allowing the introduction of diverse functional groups into the molecule.

- Synthesis of Piperazine Derivatives : It is utilized to create derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .

Industrial Applications

The versatility of this compound extends to industrial applications. It is used in:

- Pharmaceutical Manufacturing : As an intermediate in the production of pharmaceuticals, it contributes to the synthesis of various therapeutic agents.

- Agrochemical Production : The compound's reactivity makes it suitable for developing agrochemicals that can enhance agricultural productivity while minimizing environmental impact .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions. By adjusting temperature and solvent choice, researchers achieved higher yields and purity levels, demonstrating the compound's potential for large-scale production.

Another investigation assessed the biological activity of this compound against various pathogens. The results indicated significant antimicrobial activity, warranting further exploration into its mechanism of action and potential therapeutic uses .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents; Antimicrobial compounds | Treating inflammation; Combating infections |

| Synthetic Organic Chemistry | Building block for complex molecules | Facilitates diverse chemical modifications |

| Industrial Applications | Pharmaceutical and agrochemical production | Enhances productivity; Reduces environmental impact |

作用機序

The mechanism of action of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate involves its interaction with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a prodrug that releases active metabolites upon enzymatic cleavage. The piperazine ring can interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

The cyanomethyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Table 1: Substituent Profiles and Electronic Effects

The cyanomethyl group balances polarity and lipophilicity, enabling favorable interactions in biological systems without compromising membrane permeability.

Stability and Degradation

Stability profiles depend on substituent lability:

Table 3: Stability Comparisons

The cyanomethyl group resists hydrolysis, unlike triazole-containing analogs (), which degrade in acidic conditions . Diazo derivatives () are prone to thermal decomposition, limiting their utility .

Table 4: Pharmacological Profiles

The cyanomethyl derivative’s nitrile group facilitates interactions with cysteine residues in KRASG12C, enabling selective degradation . Sulfonylpiperazines () target BTK via hydrophobic and electrostatic interactions , while pyridinyl analogs () are tailored for kinase inhibition .

生物活性

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a tert-butyl group, a cyanomethyl group, and a carboxylate moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H19N3O

- CAS Number : 77290-31-4

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : Varies from 0.22 to 2.57 depending on the method used for calculation, indicating moderate lipophilicity .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The compound may influence enzyme activity, receptor binding, and cellular signaling pathways. Specifically, the cyanomethyl and hydroxyl groups are believed to facilitate binding to active sites on target proteins, while the tert-butyl group may enhance the compound's stability and bioavailability.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated its potential as an antibacterial agent, particularly against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This modulation can lead to reduced inflammation in various models of inflammatory diseases .

Antioxidant Activity

This compound has shown promise as an antioxidant. It appears to protect cells from oxidative stress by enhancing the activity of endogenous antioxidant enzymes and scavenging free radicals .

Synthesis and Evaluation

A series of synthetic routes have been developed for producing this compound, with yields optimized through various chemical reactions including nucleophilic substitutions and reductions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces IL-6 and TNF-alpha levels | |

| Antioxidant | Enhances antioxidant enzyme activity |

Safety Profile

The safety profile of this compound is an essential consideration for its therapeutic application. Preliminary toxicity assessments indicate that it exhibits low toxicity levels in standard assays; however, detailed toxicological studies are necessary to fully understand its safety in clinical settings .

化学反応の分析

Reduction Reactions

The cyanomethyl group (–CH2CN) undergoes reduction to form primary amines or imines under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH4 (anhydrous THF, 0°C) | Tert-butyl 4-(aminomethyl)piperazine-1-carboxylate | 78% | |

| H2/Pd-C (MeOH, 50°C) | Tert-butyl 4-(aminomethyl)piperazine-1-carboxylate | 89% |

Mechanistic Insight :

Lithium aluminum hydride reduces the nitrile to a primary amine via a two-electron transfer mechanism. Catalytic hydrogenation (H2/Pd-C) similarly yields the amine, often with higher selectivity .

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution, enabling functionalization of the ring.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Alkyl halides (K2CO3, DMF, 80°C) | N-Alkylated piperazine derivatives | 60–85% | |

| Aryl sulfonyl chlorides (TEA, DCM) | N-Sulfonated piperazine derivatives | 70–90% |

Example :

Reaction with 4-fluoronitrobenzene in DMF at 80°C produces tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a precursor to anticancer agents .

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group is cleaved under acidic conditions to unmask the piperazine amine.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| TFA/DCM (1:1, rt, 2h) | 4-(Cyanomethyl)piperazine | >95% | |

| HCl/dioxane (4M, rt, 4h) | 4-(Cyanomethyl)piperazine | 90% |

Application :

Deprotection is critical for generating free amines for further coupling in drug candidates .

Hydrolysis Reactions

The nitrile group can be hydrolyzed to carboxylic acids or amides.

Note :

Acidic hydrolysis yields carboxylic acids, while alkaline peroxidation forms amides .

Cross-Coupling Reactions

The cyanomethyl group facilitates transition metal-catalyzed couplings.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Suzuki coupling (Pd(PPh3)4, K2CO3) | Aryl-substituted derivatives | 50–75% |

Example :

Coupling with aryl boronic acids generates biaryl structures, expanding π-conjugation for material science applications .

Comparative Reactivity Table

Key functional groups and their reactivity:

| Functional Group | Reaction Type | Typical Reagents | Primary Use Case |

|---|---|---|---|

| Cyanomethyl (–CH2CN) | Reduction/Hydrolysis | LiAlH4, H2SO4 | Amine/carboxylic acid synthesis |

| Piperazine N–H | Alkylation/Acylation | Alkyl halides, acyl chlorides | Drug functionalization |

| tert-Butyl carbamate | Acidic cleavage | TFA, HCl | Deprotection for NH-free intermediates |

Q & A

Q. What are the optimal reaction conditions for introducing substituents to the piperazine ring of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate?

Methodological Answer:

Substituents can be introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For SNAr, halogenated pyrimidines or aryl halides react with the piperazine nitrogen under basic conditions (e.g., K2CO3 in 1,4-dioxane at 110°C for 12–24 hours, yielding ~80–90%. For Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), use Pd(dba)2/XPhos in toluene at 80–100°C. Monitor reaction progress via LCMS to optimize stoichiometry and avoid over-substitution.

Q. How can conflicting yields in SNAr reactions involving this compound be resolved?

Methodological Answer:

Yield discrepancies often arise from competing side reactions (e.g., dehalogenation or solvent effects). For example, using polar aprotic solvents like DMF enhances nucleophilicity but may promote decomposition at high temperatures. Mitigate this by:

- Lowering reaction temperature (e.g., 80°C instead of 110°C).

- Using phase-transfer catalysts (e.g., TBAB) to improve solubility.

- Purifying via silica gel chromatography with gradient elution (hexane:EtOAc 8:1 → 4:1).

II. Structural Characterization

Q. What advanced techniques validate the stereochemistry and conformation of this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker APEXII CCD, Mo-Kα radiation). Refinement with SHELXL confirms bond angles and torsional strain. For example, the piperazine ring adopts a chair conformation with the cyanomethyl group in equatorial position.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between carbonyl O and NH groups).

Q. How do spectroscopic methods differentiate between regioisomers of substituted piperazine derivatives?

Methodological Answer:

- 1H-13C HMBC NMR : Correlates through-space coupling to identify substitution patterns. For example, coupling between the piperazine NH and aromatic protons confirms para vs. ortho substitution.

- IR Spectroscopy : Stretching frequencies for C≡N (2250 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) distinguish cyanomethyl and Boc groups.

III. Biological & Mechanistic Studies

Q. What strategies enhance the inhibitory activity of this compound derivatives against prolyl-hydroxylase enzymes?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring to enhance binding to the enzyme’s hydrophobic pocket.

- Molecular Dynamics (MD) Simulations : Optimize ligand-receptor interactions using AMBER or GROMACS. For example, increasing the cyanomethyl group’s polarity improves hydrogen bonding with His374 in the active site.

Q. How can conflicting in vitro vs. in vivo activity data for piperazine-based inhibitors be analyzed?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperazine ring).

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., SPR) and logP values to optimize bioavailability. Derivatives with logP <3 show improved CNS penetration.

IV. Computational & Analytical Chemistry

Q. What DFT parameters predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. How do crystal packing interactions influence the stability of this compound?

Methodological Answer:

- Hirshfeld Analysis : Quantify contributions from H-bonding (≈25%), van der Waals (≈60%), and C-H···π interactions (≈15%).

- Thermogravimetric Analysis (TGA) : Decomposition above 200°C correlates with weak intermolecular forces.

Comparative Analysis

Q. How does this compound compare to its non-cyanomethyl analogs in drug discovery?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。